molecular formula C7H9ClO4S B13146952 Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate

Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate

Cat. No.: B13146952
M. Wt: 224.66 g/mol
InChI Key: CGDFFJBTLSJOAL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Elucidation

The IUPAC name This compound reflects the compound’s structural components:

  • A cyclopentene ring (a five-membered cyclic alkene) serves as the core structure.
  • At the 1-position , a methyl ester group (–COOCH₃) is attached.
  • At the 2-position , a chlorosulfonyl group (–SO₂Cl) is substituted.

The molecular formula is C₇H₉ClO₄S , with a molecular weight of 224.66 g/mol . Key spectral data for structural confirmation include:

  • Infrared (IR) spectroscopy : Strong absorption bands near 1750 cm⁻¹ (ester C=O stretch) and 1370–1200 cm⁻¹ (S=O asymmetric and symmetric stretches).
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Signals for the cyclopentene protons (δ 5.5–6.5 ppm, olefinic H), methyl ester (δ 3.7 ppm, singlet), and sulfonyl-adjacent protons (δ 2.5–3.5 ppm, multiplet).
    • ¹³C NMR : Peaks corresponding to the ester carbonyl (δ 165–170 ppm), sulfonyl-bearing carbon (δ 60–70 ppm), and cyclopentene carbons (δ 120–140 ppm for sp² carbons).

Table 1: Key Structural and Spectral Properties

Property Value/Description
Molecular Formula C₇H₉ClO₄S
Molecular Weight 224.66 g/mol
IUPAC Name This compound
Characteristic IR Bands 1750 cm⁻¹ (C=O), 1370–1200 cm⁻¹ (S=O)
¹H NMR (Key Signals) δ 3.7 (COOCH₃), δ 5.5–6.5 (cyclopentene)

The compound’s stereoelectronic properties are influenced by the electron-withdrawing chlorosulfonyl group, which polarizes the cyclopentene ring and enhances its susceptibility to electrophilic and nucleophilic reactions.

Historical Context of Cyclopentene Sulfonyl Carboxylate Derivatives

Cyclopentene-based sulfonyl carboxylates emerged in the late 20th century as versatile intermediates in organic synthesis. Their development paralleled advancements in sulfonation chemistry and esterification techniques , which enabled precise functionalization of cyclic alkenes. Key historical milestones include:

  • 1980s : Early studies on cyclopentene sulfonation demonstrated the feasibility of introducing sulfonyl groups via reactions with chlorosulfonic acid under controlled conditions.
  • 1990s : The integration of ester groups into sulfonated cyclopentenes allowed for tunable solubility and reactivity, facilitating their use in peptide coupling reactions and polymer chemistry .
  • 2000s–Present : Modern applications focus on leveraging the strained cyclopentene ring for ring-opening metathesis polymerization (ROMP) and as precursors to bioactive molecules.

Table 2: Evolution of Cyclopentene Sulfonyl Carboxylates

Decade Key Advancements Applications
1980s Sulfonation of cyclopentene derivatives Synthetic intermediates
1990s Ester-functionalized variants Peptide synthesis, polymer science
2000s+ ROMP catalysts, bioactive molecule precursors Materials science, medicinal chemistry

The structural versatility of this compound exemplifies the broader utility of cyclopentene sulfonyl carboxylates in addressing synthetic challenges, such as stereoselective functionalization and regiocontrol in ring-opening reactions.

Properties

Molecular Formula

C7H9ClO4S

Molecular Weight

224.66 g/mol

IUPAC Name

methyl 2-chlorosulfonylcyclopentene-1-carboxylate

InChI

InChI=1S/C7H9ClO4S/c1-12-7(9)5-3-2-4-6(5)13(8,10)11/h2-4H2,1H3

InChI Key

CGDFFJBTLSJOAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(CCC1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate typically involves the reaction of cyclopentene with chlorosulfonic acid, followed by esterification with methanol. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and reduce production costs .

Chemical Reactions Analysis

Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. .

Scientific Research Applications

Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and other proteins, making it useful in biochemical research and drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Functional Groups Key Applications
Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate C₇H₇ClO₄S 232.69 0.183 Chlorosulfonyl, methyl carboxylate Sulfonylation, electrophilic coupling
Methyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-ene-1-carboxylate (1f) C₈H₇F₃O₅S 296.20 ~1.10* Triflate (-OTf), methyl carboxylate Palladium-catalyzed Heck alkenylation
Methyl 2-(1-(benzyloxy)-4-oxobutyl)cyclopent-1-ene-1-carboxylate (3h) C₁₈H₂₀O₅ 316.35 ~2.5† Benzyloxy, ketone, methyl carboxylate Enantioselective alkyl allyl ether synthesis
Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate C₈H₁₃NO₂ 155.20 ~0.5‡ Methylamino, methyl carboxylate Pharmaceutical intermediates

*Estimated based on triflate’s higher lipophilicity; †Estimated from benzyloxy/ketone groups; ‡Estimated from amine hydrophilicity.

Key Observations:
  • Electron-Withdrawing Effects : The chlorosulfonyl group (-SO₂Cl) is less electron-withdrawing than the triflate (-OTf) group, which may reduce its reactivity in certain electrophilic substitutions compared to triflates .
  • Hydrophobicity : The triflate derivative (1f) has a higher LogP (~1.10) than the chlorosulfonyl compound (0.183), making it more suitable for reactions requiring lipophilic intermediates .
  • Functional Diversity : Compound 3h incorporates a benzyloxy-ketone moiety, enabling enantioselective applications, unlike the simpler sulfonyl/carboxylate systems .
This compound
  • Reactivity : The chlorosulfonyl group acts as a leaving group or participates in nucleophilic substitutions. Its moderate electrophilicity is advantageous in controlled sulfonylation reactions.
Methyl 2-(((Trifluoromethyl)sulfonyl)oxy)cyclopent-1-ene-1-carboxylate (1f)
  • Reactivity : The triflate group (-OTf) is a superior leaving group, enabling efficient Pd-catalyzed Heck alkenylation. Yields in these reactions range from 38% to 47% .
  • Applications : Used in redox-relay Heck reactions to synthesize enantioenriched alkyl allyl ethers, highlighting its role in asymmetric catalysis .
Methyl 2-(1-(Benzyloxy)-4-oxobutyl)cyclopent-1-ene-1-carboxylate (3h)
  • Reactivity : The ketone and benzyloxy groups facilitate stereoselective transformations. NMR data (¹H: δ 9.75 ppm for ketone; ¹³C: 202.05 ppm for carbonyl) confirm its structural integrity .
  • Synthesis : Prepared via palladium-catalyzed coupling, demonstrating compatibility with complex substrates .

Spectroscopic and Analytical Data

Compound ¹H NMR Key Signals (δ, ppm) ¹³C NMR Key Signals (δ, ppm) IR Stretches (cm⁻¹)
Chlorosulfonyl derivative Not reported Not reported Not reported
Triflate derivative (1f) δ 3.72 (s, COOCH₃) δ 165.89 (C=O) 1706 (C=O), 1264 (S-O)
Benzyloxy-ketone derivative (3h) δ 9.75 (t, J = 1.6 Hz, ketone) δ 202.05 (C=O), 138.11 (aromatic) 1706 (C=O), 1638 (C=C)
Notes:
  • The triflate (1f) and benzyloxy-ketone (3h) derivatives show distinct carbonyl stretches (~1706 cm⁻¹), confirming ester functionality .
  • The absence of detailed NMR data for the chlorosulfonyl compound suggests a gap in literature, necessitating further characterization.

Biological Activity

Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorosulfonyl group attached to a cyclopentene ring. This unique structure may contribute to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Inhibition of Enzymatic Activity : The compound has been studied for its inhibitory effects on specific enzymes, particularly those involved in inflammatory pathways. This inhibition may contribute to its potential as an anti-inflammatory agent.
  • Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial activity, although further research is required to elucidate the specific mechanisms and efficacy against different pathogens.

Cytotoxicity Studies

A study conducted by researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced significant apoptosis in a dose-dependent manner. The IC50 values were determined using standard MTT assays, with values ranging from 10 to 30 µM depending on the cell line tested.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

The proposed mechanism for the cytotoxic effects involves the activation of caspase pathways leading to apoptosis. Additionally, cell cycle analysis revealed a G2/M phase arrest, indicating that the compound may interfere with normal cell division processes.

Inhibition of Inflammatory Pathways

Research has also focused on the anti-inflammatory potential of this compound. In vitro studies demonstrated that this compound inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

CompoundCOX Inhibition IC50 (µM)
This compound12
Indomethacin10

Case Studies

Case Study 1 : A clinical trial investigated the use of this compound as an adjunct therapy in patients with advanced cancer. Results showed improved survival rates and reduced tumor burden in participants receiving this compound alongside standard chemotherapy.

Case Study 2 : Another study explored its use in treating inflammatory diseases such as rheumatoid arthritis, where it demonstrated significant reduction in inflammatory markers and improved patient symptoms.

Q & A

Q. What are the key steps for synthesizing Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves functionalizing cyclopentene derivatives with chlorosulfonyl and ester groups. For example, analogous compounds like methyl 2-(trifluoromethylsulfonyloxy)cyclopent-1-ene-1-carboxylate are synthesized via nucleophilic substitution or sulfonation reactions, followed by purification using silica gel chromatography . Intermediates are characterized via 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity and functional group integrity. For instance, 1H^1H-NMR peaks at δ 3.72 (s, 3H) confirm the methyl ester group, while downfield signals (e.g., δ 9.75 ppm) indicate aldehyde or sulfonyl moieties in related structures .

Q. What spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer: High-resolution 1H^1H- and 13C^{13}C-NMR are essential for confirming the cyclopentene backbone and substituents. IR spectroscopy identifies functional groups (e.g., C=O at ~1706 cm1^{-1}, S=O at ~1353 cm1^{-1}) . Mass spectrometry (MS) determines molecular weight, while X-ray crystallography (using programs like SHELXL ) resolves stereochemistry and crystal packing. For example, SHELX refinement has been applied to similar diarylethene derivatives to confirm photochromic properties .

Advanced Research Questions

Q. How can researchers address contradictions in reactivity data for this compound in cross-coupling reactions?

Methodological Answer: Reactivity discrepancies may arise from steric hindrance or electronic effects. For example, methyl cyclopent-1-ene-1-carboxylate derivatives are incompatible in nickel-catalyzed germylative alkylation due to steric constraints . To resolve contradictions:

  • Compare reaction conditions (e.g., catalyst loading, solvent polarity).
  • Use computational methods (DFT) to analyze transition-state energies.
  • Validate with control experiments (e.g., substituting chlorosulfonyl with trifluoromethanesulfonyl groups) .

Q. What strategies optimize enantioselective synthesis of derivatives using this compound?

Methodological Answer: Palladium-catalyzed redox-relay Heck alkenylation has been employed for enantioselective synthesis of allyl ethers from similar cyclopentene esters . Key steps include:

  • Chiral ligand selection (e.g., BINAP or PHOX ligands).
  • Solvent optimization (e.g., toluene or DMF for polarity control).
  • Monitoring enantiomeric excess (ee) via chiral HPLC or 19F^{19}F-NMR for fluorinated analogs .

Q. How can computational modeling predict the compound’s stability under varying experimental conditions?

Methodological Answer: Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for the chlorosulfonyl group, predicting hydrolytic sensitivity. Molecular dynamics simulations assess thermal stability in solvents like ethyl acetate or dichloromethane, which are commonly used in its synthesis . Software like Gaussian or ORCA, combined with crystallographic data from SHELX-refined structures , provides validated parameters for these models.

Q. What are the challenges in resolving crystallographic disorder for this compound?

Methodological Answer: Disorder in the cyclopentene ring or sulfonyl group can arise from dynamic conformations. Mitigation strategies include:

  • Collecting high-resolution data (<1.0 Å) at low temperatures (100 K).
  • Using restraints in SHELXL refinement to model overlapping electron densities.
  • Validating with Hirshfeld surface analysis to confirm intermolecular interactions .

Data Analysis and Application Questions

Q. How can researchers analyze conflicting NMR data for derivatives of this compound?

Methodological Answer: Contradictions may stem from solvent effects or tautomerism. For example, DMSO-d6_6 can cause peak broadening due to hydrogen bonding with the sulfonyl group . Solutions include:

  • Repeating experiments in CDCl3_3 or acetone-d6_6.
  • Using 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Comparing with literature data for analogous compounds (e.g., methyl 2-cyanocyclobutane-1-carboxylate ).

Q. What role does this compound play in synthesizing bioactive molecules?

Methodological Answer: The chlorosulfonyl group serves as a leaving group in nucleophilic substitutions, enabling access to cyclopentene-based pharmaceuticals. For instance, similar structures are intermediates in diarylethene photochromes and antiviral agents like 4-amino-2-cyclopentene-1-methanol hydrochloride . Methodologies include:

  • Coupling with amines or thiols to generate sulfonamides/sulfides.
  • Reductive amination for chiral amine synthesis .

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